molecular formula C12H18ClNO2 B5219255 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride

1-(3-hydroxybenzyl)-3-piperidinol hydrochloride

Cat. No. B5219255
M. Wt: 243.73 g/mol
InChI Key: CSNQQRHQFWNVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from piperidine and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is not fully understood. However, it is believed to exert its effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to modulate various signaling pathways involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(3-hydroxybenzyl)-3-piperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, it has been shown to inhibit cancer cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride in lab experiments is its potential therapeutic applications. It has been extensively studied for its potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising compound for further research.
One of the limitations of using 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the compound may have potential side effects that need to be further studied.

Future Directions

There are several future directions for the research on 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride. One of the directions is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Furthermore, research is needed to develop more efficient synthesis methods and improve the compound's solubility in water.
Conclusion:
In conclusion, 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, it has been shown to have potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. Further research is needed to fully understand the compound's mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its solubility in water.

Synthesis Methods

The synthesis of 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride involves the reaction of 3-hydroxybenzaldehyde with piperidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

1-(3-hydroxybenzyl)-3-piperidinol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-11-4-1-3-10(7-11)8-13-6-2-5-12(15)9-13;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNQQRHQFWNVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride

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